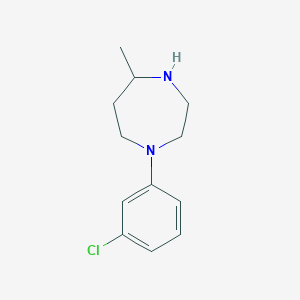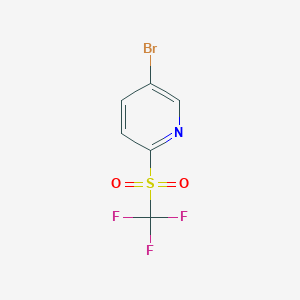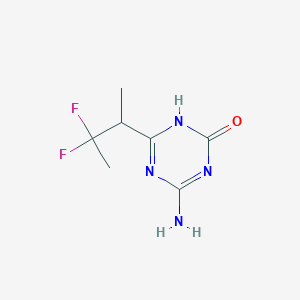![molecular formula C9H17ClS B13192949 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 2-(methylsulfanyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of the 2-(Methylsulfanyl)ethyl Group: The 2-(methylsulfanyl)ethyl group can be attached through nucleophilic substitution reactions involving thiol-containing compounds.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted cyclopentane derivatives.
Substitution: Amino or alkoxy-substituted cyclopentane derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving nucleophilic substitution and redox reactions, leading to the formation of active intermediates that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be compared with similar compounds such as:
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclohexane: Similar structure but with a cyclohexane ring, leading to different steric and electronic properties.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane: Smaller ring size, resulting in different reactivity and stability.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cycloheptane: Larger ring size, affecting the compound’s conformational flexibility and interactions.
Uniqueness: this compound is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H17ClS |
|---|---|
Poids moléculaire |
192.75 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-(2-methylsulfanylethyl)cyclopentane |
InChI |
InChI=1S/C9H17ClS/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3 |
Clé InChI |
HTUNZWXBQBMIQY-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1(CCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)



![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)


![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)
![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)




